3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(m-tolyl)acetate
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Overview
Description
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 3-methylphenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable diketone to form the pyrazole ring. Subsequent sulfonylation with 4-nitrobenzenesulfonyl chloride introduces the sulfonyl group, and esterification with 3-methylphenylacetyl chloride completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include the corresponding sulfonic acids or sulfonamides.
Reduction: Products include the corresponding amines.
Substitution: Products include various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro and sulfonyl groups can play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitrobenzenesulfonyl chloride: Shares the nitrobenzenesulfonyl group but lacks the pyrazole ring.
3-methyl-4-nitrobenzenesulfonyl chloride: Similar structure but different substitution pattern.
1-phenyl-1H-pyrazol-5-yl acetate: Contains the pyrazole ring but lacks the nitrobenzenesulfonyl group.
Uniqueness
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(3-methylphenyl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H21N3O6S |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(3-methylphenyl)acetate |
InChI |
InChI=1S/C25H21N3O6S/c1-17-7-6-8-19(15-17)16-23(29)34-25-24(18(2)26-27(25)20-9-4-3-5-10-20)35(32,33)22-13-11-21(12-14-22)28(30)31/h3-15H,16H2,1-2H3 |
InChI Key |
PDJCWDZTJDXCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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